molecular formula C16H14O7 B12304585 1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

Cat. No.: B12304585
M. Wt: 318.28 g/mol
InChI Key: UQXCWJTUYMGOHA-UHFFFAOYSA-N
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Description

Pterocarpadiol C is a rare 6a,11b-dihydroxypterocarpan isolated from the twigs and leaves of Derris robusta . This compound belongs to the pterocarpan family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterocarpadiol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the ethanol extract of the twigs and leaves of Derris robusta . The isolation process involves extensive spectroscopic analysis to elucidate its structure .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol C. The compound is primarily obtained through natural extraction processes, which may limit its availability for widespread use .

Chemical Reactions Analysis

Types of Reactions: Pterocarpadiol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: The common reagents used in the reactions involving Pterocarpadiol C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of Pterocarpadiol C depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, Pterocarpadiol C is used as a marker for chemotaxonomical classification. Its unique structure helps in identifying and classifying different plant species .

Biology: In biological research, Pterocarpadiol C is studied for its antioxidant and antibacterial properties. These properties make it a potential candidate for developing new therapeutic agents .

Medicine: Pterocarpadiol C has shown promise in treating various medical conditions, including arthritis and eczema. Its anti-inflammatory properties are particularly beneficial in managing these conditions .

Industry: In the agricultural industry, Pterocarpadiol C is explored for its pesticidal activities. It can be used to develop natural pesticides that are less harmful to the environment compared to synthetic chemicals .

Comparison with Similar Compounds

  • Pterocarpadiol A
  • Pterocarpadiol B
  • Pterocarpadiol D
  • 1,11b-dihydro-11b-hydroxymaackiain
  • 1,11b-dihydro-11b-hydroxymedicarpin
  • Pisatin
  • Variabilin
  • 6a-hydroxymaackiain
  • 6a-hydroxymedicarpin
  • Maackiain
  • Medicarpin
  • 3-hydroxy-8,9-methylenedioxypterocarpene
  • Anhydroglycinol

Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one

InChI

InChI=1S/C16H14O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h3-5,14,18-19H,1-2,6-7H2

InChI Key

UQXCWJTUYMGOHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O

Origin of Product

United States

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